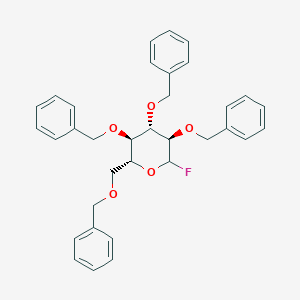

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride

Description

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride (CAS: 122741-44-0) is a benzyl-protected glucopyranosyl derivative with a fluorine atom at the anomeric position. It exists as a mixture of α- and β-anomers (96% purity, α/β ratio unspecified) and is stored at 2–8°C for stability . This compound serves as a critical biochemical reagent in glycosylation reactions and life science research due to its role in synthesizing complex glycoconjugates and photoconductive polymers . Its fully benzylated structure enhances solubility in organic solvents, making it advantageous for synthetic applications .

Properties

IUPAC Name |

(3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXIKNZDQVSBCO-BKJHVTENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449454 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122741-44-0 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Transhalogenation of Glycosyl Bromides

The most widely adopted method involves transhalogenation of benzyl-protected glycosyl bromides. This approach leverages the reactivity of the anomeric bromide, which is substituted by fluoride under controlled conditions.

Procedure :

-

Starting Material : 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl bromide is synthesized via sequential benzylation of D-glucopyranose using benzyl bromide and a base (e.g., NaH).

-

Fluorination : The bromide is treated with potassium hydrogen difluoride (KHF) in anhydrous acetonitrile under reflux (80–90°C) for 6–10 hours.

-

Workup : The reaction mixture is filtered through silica gel, evaporated, and purified via flash chromatography or crystallization.

Key Findings :

Catalytic Fluorination with Transition Metals

Titanium tetrafluoride (TiF) and silver fluoride (AgF) have emerged as catalysts to improve stereoselectivity and reaction efficiency.

Case Study :

-

TiF-Mediated Anomerization : Adding TiF (2–5 mol%) to KHF in acetonitrile enables α-fluoride formation from α-bromides, albeit with reduced yields (30–35%).

-

AgF for Direct Substitution : Silver fluoride directly replaces bromide in non-polar solvents (e.g., chloroform), yielding 85–90% β-fluoride at room temperature.

Optimization Strategies

Temperature and Time Dependence

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Reaction Temperature | 80–90°C (reflux) | Higher temperatures favor β-fluoride formation |

| Reaction Time | 6–12 hours | Prolonged durations reduce decomposition |

Solvent Selection

-

Polar Aprotic Solvents : Acetonitrile or DMF enhances fluoride solubility but may necessitate longer reaction times.

-

Non-Polar Solvents : Chloroform or toluene minimizes benzyl group cleavage but requires AgF as the fluoride source.

Mechanistic Insights

The reaction proceeds via an S2 mechanism, where the fluoride ion displaces the bromide at the anomeric center. Steric hindrance from the 2,3,4,6-tetra-O-benzyl groups directs nucleophilic attack to the β-position, favoring β-fluoride formation. Catalysts like TiF stabilize transition states, enabling α-anomer access through partial anomerization.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols employ continuous flow systems to enhance heat transfer and reduce side reactions:

Purification Techniques

| Method | Conditions | Purity Achieved |

|---|---|---|

| Flash Chromatography | Hexane/EtOAc (3:1) | 98–99% |

| Crystallization | Diethyl ether | 95–97% |

Comparative Analysis of Fluorinating Agents

| Reagent | Advantages | Limitations |

|---|---|---|

| KHF | Low cost, high β-selectivity | Requires reflux conditions |

| AgF | Room-temperature reactions | Expensive, moisture-sensitive |

| TiF | Enables α-anomer synthesis | Low yields (30–35%) |

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluoride group can be substituted with other nucleophiles.

Oxidation and Reduction: The benzyl groups can be oxidized or reduced under specific conditions.

Glucosylation: It can be used to introduce glucosyl groups into other molecules.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as alcohols and amines.

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various glucosyl derivatives, while oxidation and reduction can modify the benzyl groups .

Scientific Research Applications

Synthetic Chemistry

Building Block for Carbohydrate Synthesis

- This compound serves as a versatile building block in the synthesis of complex carbohydrates. It enables researchers to create tailored glycosides that are crucial for various applications in synthetic organic chemistry .

- The compound is particularly valuable in glycosylation reactions , facilitating the formation of glycosidic bonds essential for constructing oligosaccharides and polysaccharides .

Pharmaceutical Development

Glycosylated Drug Development

- This compound is instrumental in the development of glycosylated drugs , which enhance bioavailability and specificity. These drugs can target specific cell types more effectively than their non-glycosylated counterparts .

- Its application extends to antibody-drug conjugates (ADCs) , where it aids in the design of therapeutics that combine the targeting capabilities of antibodies with the cytotoxic effects of drugs .

Biotechnology

Modification of Biomolecules

- In biotechnology, this compound plays a crucial role in the modification of biomolecules , particularly in designing glycoproteins and glycolipids for therapeutic use. These modifications can improve the stability and efficacy of biopharmaceuticals .

- It is also utilized in creating bioconjugates , which are molecules formed by covalently attaching two different entities, enhancing their functional properties for therapeutic applications .

Analytical Chemistry

Reagent for Carbohydrate Analysis

- In analytical chemistry, this compound is employed as a reagent to analyze carbohydrate structures. It facilitates the identification and characterization of glycosylation patterns in various biological samples .

- This capability is critical for understanding the structure-function relationships in glycoproteins and other carbohydrate-containing biomolecules.

Food Industry

Synthesis of Sweeteners and Flavor Enhancers

- The compound can be utilized in the food industry to synthesize sweeteners and flavor enhancers. By modifying the sugar structures, it contributes to creating more complex and appealing taste profiles in food products .

- Its application may also extend to developing functional foods that offer health benefits beyond basic nutrition.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Synthetic Chemistry | Building block for glycosides and polysaccharides |

| Pharmaceutical Development | Glycosylated drugs and antibody-drug conjugates |

| Biotechnology | Modification of biomolecules; bioconjugate design |

| Analytical Chemistry | Reagent for carbohydrate structure analysis |

| Food Industry | Synthesis of sweeteners and flavor enhancers |

Case Studies

- Glycosylated Drug Development : A study demonstrated that glycosylated derivatives of existing drugs showed improved pharmacokinetics and targeted delivery to cancer cells when synthesized using this compound as an intermediate .

- Bioconjugate Research : Research involving bioconjugates showed that modifying proteins with this compound enhanced their stability and functionality in therapeutic applications against viral infections .

- Food Science Innovations : A recent project utilized this compound to develop a new class of natural sweeteners that mimic the taste profile of sugar while offering lower caloric content, showcasing its potential impact on food formulation .

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride involves its ability to act as a glucosyl donor in various chemical reactions. The benzyl groups protect the hydroxyl groups, allowing selective reactions at the anomeric carbon. The fluoride group can be substituted with other nucleophiles, facilitating the formation of glucosyl derivatives .

Comparison with Similar Compounds

Variations in Protecting Groups

Protecting groups significantly influence reactivity, stability, and solubility. Below is a comparative analysis:

Key Findings :

Variations in Leaving Groups

The anomeric leaving group dictates reactivity in glycosylation:

Key Findings :

- Fluoride ’s poor leaving-group ability necessitates activation (e.g., Lewis acids) but is valuable for 18F radiochemistry .

- Bromide exhibits high reactivity, enabling efficient glycosylations without additional activators .

Application-Specific Comparisons

Radiopharmaceuticals

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl [18F]fluoride, synthesized via PyFluor-mediated 18F-labeling, is used in positron emission tomography (PET) imaging. Its 13% radiochemical yield highlights challenges in fluorine-18 incorporation .

Biological Activity

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl fluoride (CAS Number: 89025-46-7) is a glycosyl fluoride derivative that has garnered attention for its potential biological activities. This compound serves as a biochemical reagent in various life science research applications. Its structure, characterized by multiple benzyl groups attached to the glucopyranosyl moiety, enhances its stability and reactivity, making it suitable for synthetic chemistry and biological studies.

- Molecular Formula : C₃₄H₃₅FO₅

- Molecular Weight : 542.637 g/mol

- Melting Point : 50-60 °C

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 639.4 ± 55.0 °C at 760 mmHg

- Flash Point : 352.0 ± 27.4 °C

The biological activity of this compound primarily revolves around its role as a glycosyl donor in glycosylation reactions. It can participate in the formation of C-glycosides and O-glycosides, which are crucial in the synthesis of various bioactive compounds.

Antidiabetic Potential

Recent studies have explored the use of glycosyl fluorides as potential inhibitors for glucose transporters (SGLT1 and SGLT2), which are significant targets in the treatment of Type 2 Diabetes Mellitus (T2DM). In vitro assays demonstrated that compounds similar to this compound could inhibit glucose uptake in cell lines overexpressing these transporters. For instance:

| Compound | IC50 (µM) | Target |

|---|---|---|

| Phlorizin | ~10 | SGLT1 |

| Dapagliflozin | ~5 | SGLT2 |

| Tetra-O-benzyl-D-glucopyranosyl fluoride | TBD | TBD |

This suggests that derivatives of this compound could be developed into effective antidiabetic agents by modulating glucose absorption.

Antimicrobial Activity

Another area of interest is the antimicrobial properties exhibited by glycosylated compounds. Research indicates that certain C-glycosides derived from glucopyranosyl fluorides demonstrate significant antibacterial activity against various pathogens. For example:

- Tested Pathogens : E. coli, S. aureus

- Minimum Inhibitory Concentration (MIC) : Ranges from 32 to 128 µg/mL for derivatives similar to this compound.

These findings highlight the potential for developing new antimicrobial agents based on this compound's scaffold.

Study on Glycosylation Reactions

A notable study involved using this compound as a glycosyl donor in the synthesis of complex natural products. The research demonstrated that this compound could efficiently react with various acceptors under mild conditions to yield desired glycosides with high stereoselectivity.

Synthesis of Bioactive Compounds

In another case study focusing on the synthesis of C-glycosidic antibiotics, researchers utilized this compound to create glucoside derivatives that were evaluated for their biological efficacy against cancer cell lines. These derivatives displayed promising cytotoxic activity, indicating potential applications in cancer therapeutics.

Q & A

Q. What are the established synthetic routes for 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride, and how do reaction conditions influence yield?

The synthesis typically begins with selective benzylation of D-glucose derivatives to install protecting groups, followed by fluorination at the anomeric position. A common method involves using hydrogen fluoride-pyridine (HF-pyridine) or DAST (diethylaminosulfur trifluoride) as fluorinating agents under anhydrous conditions . Reaction monitoring via TLC and purification via column chromatography are critical for isolating the product. Yield optimization depends on controlling moisture, temperature (often 0°C to room temperature), and stoichiometry of the fluorinating agent. For example, excess DAST can lead to side reactions, while insufficient activation may result in incomplete conversion .

Q. How does the benzyl protecting group strategy enhance reactivity in glycosylation reactions?

Benzyl groups provide steric protection for hydroxyl groups while maintaining stability under acidic or basic conditions. This allows selective activation of the anomeric fluoride for glycosylation. The electron-withdrawing nature of the fluoride leaving group facilitates nucleophilic displacement by acceptors (e.g., alcohols or amines), enabling controlled formation of β-glycosidic bonds in oligosaccharide synthesis . Comparative studies with acetyl or benzoyl protecting groups show that benzyl groups offer superior stability during prolonged reactions .

Q. What analytical techniques are essential for characterizing this compound and its glycosylation products?

- NMR Spectroscopy : H and C NMR confirm the benzyl-protected structure and anomeric configuration (α/β ratio). For example, the anomeric proton of the β-fluoride typically resonates at δ ~5.8–6.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF verifies molecular weight, particularly for oligosaccharide products .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the stereochemical outcomes of glycosylation reactions with this donor?

Density functional theory (DFT) calculations model transition states to predict α/β selectivity. For example, the Curtin-Hammett principle explains how bulky benzyl groups favor β-selectivity by stabilizing the axial transition state . Molecular dynamics simulations further assess solvent effects (e.g., dichloromethane vs. acetonitrile) on reaction pathways, guiding experimental design to minimize side products .

Q. What strategies resolve contradictions in reported glycosylation efficiencies across studies?

Discrepancies in yields or selectivity often arise from:

- Activator Variability : Use of BF·OEt vs. TMSOTf can alter donor activation rates .

- Moisture Sensitivity : Trace water hydrolyzes the fluoride, reducing effective donor concentration .

- Acceptor Nucleophilicity : Sterically hindered acceptors (e.g., tertiary alcohols) require longer reaction times or elevated temperatures . Systematic reproducibility studies, including strict anhydrous protocols and standardized acceptor substrates, are recommended .

Q. How is this compound applied in synthesizing complex glycoconjugates for immunological studies?

It serves as a key donor in constructing tumor-associated carbohydrate antigens (TACAs) or glycan epitopes. For instance, glycosylating a lipid A derivative with this donor generated a glycoconjugate that enhanced immunostimulatory activity in vitro . The benzyl groups enable sequential deprotection (via hydrogenolysis) post-glycosylation to expose hydroxyls for further functionalization .

Q. What are the challenges in scaling up reactions using this donor, and how are they addressed?

- Cost of Fluorinating Agents : DAST and HF-pyridine are expensive; alternatives like Deoxo-Fluor are being explored .

- Purification Complexity : Large-scale column chromatography is impractical. Precipitation or crystallization protocols (e.g., using hexane/ethyl acetate) improve efficiency .

- Safety : HF-pyridine requires specialized equipment due to toxicity. Microfluidic reactors minimize exposure risks .

Methodological Tables

Q. Table 1. Comparative Reactivity of Glycosyl Donors

| Donor Type | Activator | Typical β-Selectivity | Yield Range | Reference |

|---|---|---|---|---|

| Trichloroacetimidate | TMSOTf | >90% | 70–85% | |

| Fluoride (Benzyl-protected) | BF·OEt | 80–95% | 65–80% | |

| Thioethyl | NIS/TfOH | 75–90% | 60–75% |

Q. Table 2. Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Reaction |

|---|---|---|

| Temperature | 0°C to −20°C | Minimizes side reactions |

| Solvent | Anhydrous CHCl | Enhances donor stability |

| Molar Ratio (Donor:Acceptor) | 1.2:1 | Balances efficiency and cost |

| Reaction Time | 2–6 hours | Ensures complete conversion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.